molecular formula C18H14O6 B2463750 (Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 868145-05-5

(Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2463750
CAS No.: 868145-05-5
M. Wt: 326.304
InChI Key: FRGQUTFBRMOBND-PXNMLYILSA-N
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Description

(Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound characterized by its benzofuran core and various functional groups, including hydroxyl, methoxy, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves a multi-step process. One common method starts with the condensation of 3-hydroxy-4-methoxybenzaldehyde with furan-2-carboxylic acid hydrazide or thiophene-2-carboxylic acid hydrazide to form Schiff bases. These Schiff bases are then subjected to cyclization reactions to form the benzofuran core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The carbonyl group can be reduced to form an alcohol.

  • Substitution: : The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like halides and amines can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 4-hydroxy-3-methoxybenzoic acid.

  • Reduction: : Formation of 4-hydroxy-3-methoxybenzyl alcohol.

  • Substitution: : Formation of various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzofuran core is valuable in the development of new materials and catalysts.

Biology

In biological research, (Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can be used to study enzyme inhibition and receptor binding. Its structural similarity to natural compounds makes it a useful tool in drug discovery.

Medicine

This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran derivatives: : These compounds share the benzofuran core but may have different substituents.

  • Coumarin derivatives: : Similar in structure to benzofurans, coumarins also have a fused benzene and α-pyrone ring system.

  • Chromones: : These compounds have a benzopyranone structure and are related to benzofurans in terms of their chemical properties.

Uniqueness

(Z)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research.

Properties

IUPAC Name

methyl (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-22-15-7-10(3-5-13(15)19)8-16-17(20)12-9-11(18(21)23-2)4-6-14(12)24-16/h3-9,19H,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGQUTFBRMOBND-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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